molecular formula C11H17NO B8723789 4-(1-methoxy-2-methylpropan-2-yl)aniline

4-(1-methoxy-2-methylpropan-2-yl)aniline

Cat. No.: B8723789
M. Wt: 179.26 g/mol
InChI Key: CMGOTUISDFSPCO-UHFFFAOYSA-N
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Description

4-(1-methoxy-2-methylpropan-2-yl)aniline is an organic compound with the molecular formula C10H15NO It is a derivative of phenylamine, where the phenyl group is substituted with a 2-methoxy-1,1-dimethyl-ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methoxy-2-methylpropan-2-yl)aniline typically involves the alkylation of phenylamine with 2-methoxy-1,1-dimethyl-ethyl halide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(1-methoxy-2-methylpropan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenylamine group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenylamine derivatives depending on the reagent used.

Scientific Research Applications

4-(1-methoxy-2-methylpropan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-methoxy-2-methylpropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-methoxy-2-methylpropan-2-yl)aniline hydrochloride
  • 1-Methoxy-2-methylpropan-2-amine
  • 2,4-Dichloro-3-methylphenylamine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(1-methoxy-2-methylpropan-2-yl)aniline

InChI

InChI=1S/C11H17NO/c1-11(2,8-13-3)9-4-6-10(12)7-5-9/h4-7H,8,12H2,1-3H3

InChI Key

CMGOTUISDFSPCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)C1=CC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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COCC(C)(C)c1ccc([N+](=O)[O-])cc1
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Synthesis routes and methods II

Procedure details

1-(2-Methoxy-1,1-dimethyl-ethyl)-4-nitro-benzene (1 eq) was dissolved in THF (40 mL/mmol) at 0° C. and HOAc (20 eq) was added, followed by Zn dust (30 eq). The mixture was stirred at RT until the starting material was consumed and was filtered on silica pad. Solvent was evaporated, the residue was dissolved in CH2Cl2 and washed with NaOH 1M. The organic phase was dried, filtered and evaporated to give the amine.
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1-(2-Methoxy-1,1-dimethyl-ethyl)-4-nitro-benzene
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